molecular formula C9H12O2 B13949878 Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid CAS No. 79647-58-8

Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid

Cat. No.: B13949878
CAS No.: 79647-58-8
M. Wt: 152.19 g/mol
InChI Key: HYJOPFMJTBKJFZ-UHFFFAOYSA-N
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Description

Tricyclo[3210~3,6~]octane-1-carboxylic acid is a unique and structurally complex organic compound It belongs to the class of tricyclic compounds, characterized by three interconnected ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction, where a diene and a dienophile undergo a [2+2] cycloaddition to form the tricyclic core. This is followed by functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism by which Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s rigid tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, further stabilizing these interactions .

Properties

CAS No.

79647-58-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

tricyclo[3.2.1.03,6]octane-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c10-8(11)9-2-5-1-6(3-9)7(5)4-9/h5-7H,1-4H2,(H,10,11)

InChI Key

HYJOPFMJTBKJFZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1C2C3)C(=O)O

Origin of Product

United States

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